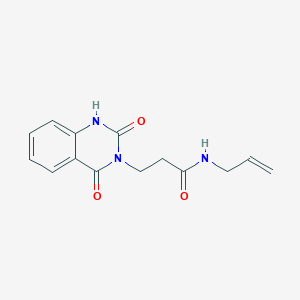

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinazolinones are a class of organic compounds with a bicyclic structure, which includes a benzene ring fused to a quinazoline ring . They are known for their wide range of biological activities and are used in the development of various pharmaceuticals .

Synthesis Analysis

Quinazolinones can be synthesized through several methods. One common method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is noted for its good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis

The molecular structure of quinazolinones includes a benzene ring fused to a quinazoline ring . The exact structure of “3-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylpropanamide” would need to be determined through methods such as NMR spectroscopy or X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving quinazolinones can vary widely depending on the specific compound and the conditions. In general, quinazolinones can undergo reactions such as alkylation, acylation, and various types of condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinones can vary depending on the specific compound. For example, some quinazolinones are solid at room temperature . The exact properties of “this compound” would need to be determined experimentally.Scientific Research Applications

Implications in Medicinal Chemistry

Quinazolines, including derivatives similar to 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylpropanamide, have been extensively investigated for their potential in medicinal chemistry. These compounds exhibit significant biological activities, such as antibacterial effects against common pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The stability of the quinazolinone nucleus allows for the introduction of bioactive moieties, creating new potential medicinal agents. This highlights the role of quinazolines in addressing the challenge of antibiotic resistance (Tiwary et al., 2016).

Anticancer Applications

Quinazoline derivatives have shown promising results as anticancer agents, with recent patents emphasizing their effectiveness in inhibiting EGFR, which is crucial for cancer treatment. The structural diversity in patented quinazoline compounds targets a large number of proteins, underscoring the versatility of quinazolines in developing novel anticancer drugs (Ravez et al., 2015).

Applications in Optoelectronics

Research on quinazoline derivatives extends beyond pharmaceuticals into the field of optoelectronics. These compounds have been used in the development of materials for electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proved valuable for creating novel optoelectronic materials (Lipunova et al., 2018).

Anti-Colorectal Cancer Activity

Quinazoline derivatives have also been explored for their anti-colorectal cancer activity, demonstrating the inhibition of colorectal cancer cell growth by modulating the expression of specific genes and proteins. This suggests the potential of quinazoline nucleus in identifying new anti-colorectal cancer agents (Moorthy et al., 2023).

Synthetic Chemistry Advances

The synthesis of quinazolines has been a focus of research, aiming at developing eco-friendly and efficient synthetic methods. This has led to an increased understanding of quinazolines' properties and potential applications, further fueling interest in their study for various applications (Faisal & Saeed, 2021).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-2-8-15-12(18)7-9-17-13(19)10-5-3-4-6-11(10)16-14(17)20/h2-6H,1,7-9H2,(H,15,18)(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDESSLOWWSQNGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CCN1C(=O)C2=CC=CC=C2NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2916092.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2916095.png)

![3-{[(3,4-Dimethylphenyl)(methyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylic acid](/img/structure/B2916104.png)

![Ethyl 2-[[2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate](/img/structure/B2916105.png)

![N-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]ethyl]-1,2-dimethylimidazole-4-sulfonamide](/img/structure/B2916107.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2916111.png)